molecular formula C20H18O3 B12433979 Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

Methyl 4-(benzyloxy)-8-methyl-2-naphthoate

Cat. No.: B12433979
M. Wt: 306.4 g/mol
InChI Key: AGWULHCETKXZAN-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-8-methyl-2-naphthoate is an organic compound belonging to the naphthoate family. This compound is characterized by its naphthalene core, which is substituted with a benzyloxy group at the 4-position and a methyl group at the 8-position. The ester functional group is present at the 2-position, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate typically involves the esterification of 4-(benzyloxy)-8-methyl-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 4-(benzyloxy)-8-methyl-2-naphthoic acid.

    Reduction: Formation of 4-(benzyloxy)-8-methyl-2-naphthol.

    Substitution: Formation of various substituted naphthoates depending on the reagents used.

Scientific Research Applications

Methyl 4-(benzyloxy)-8-methyl-2-naphthoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-8-methyl-2-naphthoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester functional group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

    Methyl 4-hydroxy-8-methyl-2-naphthoate: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    Methyl 4-(methoxy)-8-methyl-2-naphthoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 4-(benzyloxy)-2-naphthoate: Similar structure but without the methyl group at the 8-position.

Uniqueness: Methyl 4-(benzyloxy)-8-methyl-2-naphthoate is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 8-methyl-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H18O3/c1-14-7-6-10-17-18(14)11-16(20(21)22-2)12-19(17)23-13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3

InChI Key

AGWULHCETKXZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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